![molecular formula C16H17NO3 B13887572 1,3-Dimethyl-5-[(4-methylphenyl)methoxy]-2-nitrobenzene](/img/structure/B13887572.png)
1,3-Dimethyl-5-[(4-methylphenyl)methoxy]-2-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-5-[(4-methylphenyl)methoxy]-2-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes. This compound is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, along with two methyl groups and a methoxy group substituted with a 4-methylphenyl group. The compound’s structure imparts unique chemical properties, making it of interest in various fields of research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-[(4-methylphenyl)methoxy]-2-nitrobenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of a suitable benzene derivative followed by the introduction of the methoxy and methyl groups through substitution reactions. The reaction conditions often involve the use of strong acids or bases, along with specific catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dimethyl-5-[(4-methylphenyl)methoxy]-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, amines, and other functionalized aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyl-5-[(4-methylphenyl)methoxy]-2-nitrobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,3-Dimethyl-5-[(4-methylphenyl)methoxy]-2-nitrobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates, which can then interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific context of its use and the conditions under which it is studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethyl-5-[(4-methylphenyl)methoxy]benzene: Lacks the nitro group, leading to different chemical properties and reactivity.
1,3-Dimethyl-5-[(4-methylphenyl)methoxy]-2-aminobenzene: Contains an amino group instead of a nitro group, resulting in different biological activity.
1,3-Dimethyl-5-[(4-methylphenyl)methoxy]-2-hydroxybenzene:
Uniqueness
1,3-Dimethyl-5-[(4-methylphenyl)methoxy]-2-nitrobenzene is unique due to the combination of its nitro group and methoxy-substituted aromatic ring. This combination imparts specific reactivity and potential for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C16H17NO3 |
---|---|
Molekulargewicht |
271.31 g/mol |
IUPAC-Name |
1,3-dimethyl-5-[(4-methylphenyl)methoxy]-2-nitrobenzene |
InChI |
InChI=1S/C16H17NO3/c1-11-4-6-14(7-5-11)10-20-15-8-12(2)16(17(18)19)13(3)9-15/h4-9H,10H2,1-3H3 |
InChI-Schlüssel |
KYJYWVJGWLANQP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)COC2=CC(=C(C(=C2)C)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.